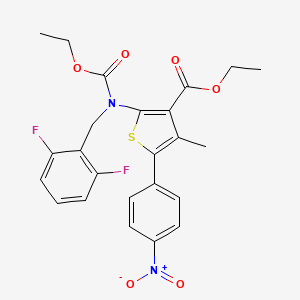

Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Description

Structural Elucidation and Nomenclature of Ethyl 2-((2,6-Difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name for this compound follows the established naming conventions for heterocyclic compounds with multiple substituents. The parent structure is a thiophene ring, which serves as the central moiety to which all substituents are attached. The name derivation follows a systematic approach that prioritizes functional groups and their positions on the thiophene ring.

The name can be broken down into its constituent parts:

- The parent structure: thiophene-3-carboxylate (indicating the carboxylate group at position 3)

- The ethyl prefix for the ester group: ethyl thiophene-3-carboxylate

- Position 2 substituent: ((2,6-difluorobenzyl)(ethoxycarbonyl)amino)

- Position 4 substituent: methyl

- Position 5 substituent: (4-nitrophenyl)

When combined, these elements form the complete IUPAC name: this compound.

Isomeric considerations for this compound are significant due to the multiple substituents on the thiophene ring. The positioning of substituents can create various constitutional isomers, particularly regarding the placement of the carboxylate, amino, methyl, and nitrophenyl groups. For instance, if the carboxylate were at position 2 instead of position 3, or if the nitrophenyl group were at position 3 instead of position 5, we would have different constitutional isomers.

An alternative IUPAC naming approach for this compound is "ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate," which emphasizes the phenylmethyl portion of the 2,6-difluorobenzyl group. This alternative nomenclature highlights the challenge of naming complex structures with multiple functional groups.

Molecular Formula and Weight Analysis (C₂₄H₂₂F₂N₂O₆S)

The molecular formula of this compound is C₂₄H₂₂F₂N₂O₆S, with a molecular weight of 504.5 g/mol. This formula can be broken down into its constituent elements to understand the atomic composition:

| Element | Number of atoms | Atomic weight (g/mol) | Total contribution (g/mol) | Percentage by weight (%) |

|---|---|---|---|---|

| Carbon (C) | 24 | 12.01 | 288.24 | 57.1 |

| Hydrogen (H) | 22 | 1.01 | 22.22 | 4.4 |

| Fluorine (F) | 2 | 19.00 | 38.00 | 7.5 |

| Nitrogen (N) | 2 | 14.01 | 28.02 | 5.6 |

| Oxygen (O) | 6 | 16.00 | 96.00 | 19.0 |

| Sulfur (S) | 1 | 32.07 | 32.07 | 6.4 |

| Total | 57 | - | 504.55 | 100.0 |

The molecular formula reflects the complex structure of the compound, with the 24 carbon atoms distributed among the thiophene ring, the 2,6-difluorobenzyl group, the 4-nitrophenyl moiety, and the ethoxycarbonyl and ethyl carboxylate groups. The presence of two nitrogen atoms corresponds to the amino group and the nitro group. The six oxygen atoms are found in the nitro group (2), the ethoxycarbonyl group (2), and the ethyl carboxylate (2). The two fluorine atoms are positioned on the benzyl group, and the single sulfur atom is part of the central thiophene ring.

Substituent Effects on Thiophene Ring Geometry

Conformational Analysis of 2,6-Difluorobenzyl Group

The 2,6-difluorobenzyl substituent at position 2 of the thiophene ring plays a significant role in determining the overall conformation of the molecule. Studies on related difluoro-substituted benzenes have shown that the presence of fluorine atoms at ortho positions (2 and 6) significantly influences the conformational preferences and rotational barriers of the molecule.

The 2,6-difluorobenzyl group introduces steric constraints that affect the planarity of the molecule. In similar compounds like 2,6-difluorobenzamide derivatives, the presence of fluorine atoms at the ortho positions causes the benzamide moiety to adopt a non-planar conformation. Specifically, in 2,6-difluoro-3-methoxybenzamide (DFMBA), the dihedral angle between the carboxamide and the aromatic ring is approximately -27°, contrasting with the planar conformation typically observed in non-fluorinated analogs.

Rotational energy barriers in difluoro-substituted aromatic compounds are affected by the positioning of the fluorine atoms. In the case of 2,6-difluorotoluene, rotational spectroscopy studies have revealed extremely low barriers to internal rotation, with V₆ values (six-fold symmetry potential barriers) as low as 0.14872(24) kJ/mol. This suggests that the 2,6-difluorobenzyl group in our compound might experience similar rotational freedom.

The non-planar conformation induced by the 2,6-difluoro substitution pattern has significant implications for molecular interactions. As observed in studies of 2,6-difluorobenzamide derivatives with FtsZ protein, this non-planarity enables the molecule to better fit into allosteric binding pockets, enhancing protein-ligand interactions through improved hydrophobic contacts between the difluoroaromatic ring and key residues in the binding site.

A comparison between anti and syn conformers in various difluorobenzaldehydes indicates that the energy differences between these conformations can be substantial. For 2,3-, 2,4-, and 2,5-difluorobenzaldehyde, these differences are estimated to be 10.9, 11.3, and 12.9 kJ/mol, respectively, at the DLPNO-CCSD(T)/def2-TZVP theoretical level. These values suggest that in our compound, the 2,6-difluorobenzyl group likely adopts a preferred conformation with respect to the thiophene ring and other substituents.

Electronic Influence of 4-Nitrophenyl and Methyl Substituents

The 4-nitrophenyl group at position 5 and the methyl group at position 4 of the thiophene ring significantly influence the electronic structure and properties of the molecule. Thiophene is a five-membered heterocyclic compound with a sulfur atom that exhibits aromatic properties similar to benzene. The introduction of substituents on the thiophene ring alters its electronic distribution and reactivity patterns.

The nitro group (-NO₂) is strongly electron-withdrawing, both through inductive and resonance effects. When attached to a phenyl ring that is further connected to a thiophene, as in our compound, it creates a complex electronic system. Studies on nitro-substituted thiophenes have demonstrated that the introduction of a nitro group leads to an average stabilization of approximately 0.8 eV of the four highest thiophene orbitals. This stabilization is distributed more evenly across these orbitals compared to other substituents like methoxy groups.

The electronic effect of the 4-nitrophenyl group extends through the thiophene ring, influencing the reactivity and properties of other substituents. The nitrophenyl group withdraws electron density from the thiophene ring, particularly affecting positions 2 and 5 (the α-positions of thiophene). This electron-withdrawing effect is particularly notable because the nitro group is a predominantly inductive substituent, showing less conjugation with the ring orbitals compared to other groups.

In contrast, the methyl group at position 4 is an electron-donating group that enriches the electron density of the thiophene ring through hyperconjugation. The combined effect of the electron-withdrawing 4-nitrophenyl group and the electron-donating methyl group creates an interesting electronic distribution across the thiophene ring.

Studies on substituted thiophenes have shown that directing effects in electrophilic substitution reactions are influenced by the electronic nature of existing substituents. In thiophene, the sulfur atom directs substitution preferentially to the C2 position (α-position). In our compound, the 2-position is already occupied by the ((2,6-difluorobenzyl)(ethoxycarbonyl)amino) group, which would influence further substitution patterns.

The positioning of substituents on the thiophene ring also affects bond lengths and angles. For instance, in 2-acetylthiophene, compared to unsubstituted thiophene, the S1-C2 and C2-C3 bond lengths both increase by about 0.007 Å, and the S1-C2-C3 bond angle decreases by approximately 0.06°. Similar subtle geometric changes can be expected in our compound due to the electronic influences of its substituents.

The interaction between the 4-nitrophenyl group at position 5 and the thiophene ring is of particular interest. Studies on 2,5-bis(4-nitrophenyl)thiophene have shown that this compound exhibits properties suitable for applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic devices. This suggests that our compound, with its 4-nitrophenyl group at position 5, might possess interesting electronic and optical properties.

The combined electronic effects of the 4-nitrophenyl and methyl substituents, along with the ((2,6-difluorobenzyl)(ethoxycarbonyl)amino) group at position 2 and the carboxylate at position 3, create a unique electronic environment within the thiophene ring. This electronic distribution influences not only the geometry and conformation of the molecule but also its potential reactivity and functional properties.

Propriétés

IUPAC Name |

ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N2O6S/c1-4-33-23(29)20-14(3)21(15-9-11-16(12-10-15)28(31)32)35-22(20)27(24(30)34-5-2)13-17-18(25)7-6-8-19(17)26/h6-12H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQKKZQAOCWPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301108854 | |

| Record name | Ethyl 2-[[(2,6-difluorophenyl)methyl](ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301108854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308831-94-9 | |

| Record name | Ethyl 2-[[(2,6-difluorophenyl)methyl](ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308831-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[(2,6-difluorophenyl)methyl](ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301108854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-{[(2,6-difluorophenyl)methyl](ethoxycarbonyl)amino}-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H23F2N3O6S

- Molecular Weight : 519.52 g/mol

- CAS Number : 308831-94-9

- Boiling Point : Predicted at 623.4 ± 55.0 °C .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Initial studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of both electron-withdrawing and electron-donating groups allows for a diverse range of interactions with biological macromolecules.

Biological Activity

-

Anticancer Properties :

- Preliminary investigations indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values in the micromolar range, indicating significant inhibition of cell proliferation in vitro.

- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

-

Antimicrobial Activity :

- This compound has shown potential as an antimicrobial agent against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- In vitro assays demonstrated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, suggesting its viability as a therapeutic option .

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound against breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study assessing its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 32 µg/mL and 64 µg/mL respectively, highlighting its potential as an alternative antimicrobial agent.

Summary Table of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Applications

The primary application of this compound lies in its role as an intermediate in the synthesis of Relugolix. Relugolix is a GnRH (gonadotropin-releasing hormone) receptor antagonist that has been approved for the treatment of hormone-sensitive cancers and other hormone-related conditions. The synthesis pathway involves several steps, where ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate serves as a crucial building block.

Synthesis Pathway

- Starting Materials : The synthesis begins with ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate.

- Reagents : 2,6-Difluorobenzyl bromide is used in the alkylation step.

- Reaction Conditions : The reaction typically requires a base and is carried out under controlled temperature conditions to ensure high yield and purity of the final product .

Case Studies and Research Insights

- Relugolix Development : Clinical studies have demonstrated the efficacy of Relugolix in managing prostate cancer and uterine fibroids. The synthesis of Relugolix from this compound has been optimized to enhance yield and reduce impurities, which is critical for meeting regulatory standards .

- Medicinal Chemistry Research : Investigations into the structure-activity relationship (SAR) of compounds related to this compound have revealed insights into how modifications can affect biological activity. This research is vital for the design of next-generation therapeutics targeting similar pathways .

- Toxicology Studies : Preliminary toxicological assessments have been conducted to evaluate the safety profile of Relugolix and its intermediates, including this compound. Such studies are essential for understanding potential side effects and guiding dosage recommendations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural uniqueness of the target compound is best highlighted through comparisons with analogous thiophene derivatives. Key differences in substituents and their implications are summarized below:

Substituent Variations at Position 2

- Target Compound: The (2,6-difluorobenzyl) group provides dual fluorine atoms at the ortho positions of the benzyl ring, enhancing steric hindrance and electron-withdrawing effects. This may improve metabolic stability and binding specificity compared to mono-fluorinated analogs.

- Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate (): Features a single fluorine at the ortho position of the benzyl group. The reduced steric bulk and electronic effects could lower binding affinity in target interactions compared to the 2,6-difluoro analog.

Substituent Variations at Position 4

- Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylate (): The dimethylaminomethyl group introduces a basic tertiary amine, improving water solubility and enabling pH-dependent ionization. This could favor pharmacokinetic profiles in polar biological environments.

Substituent Variations at Position 5

- Ethyl 5-(4-Aminophenyl)-2-[(2,6-difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate (): Replacing the nitro group with an amine converts the moiety to electron-donating, altering reactivity and interaction profiles. This modification may reduce oxidative stability but enhance hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

Méthodes De Préparation

The synthesis typically proceeds through a sequence of reactions starting from a thiophene derivative, followed by the introduction of the 2,6-difluorobenzyl group, ethoxycarbonylation of the amino functionality, and final substitution with a 4-nitrophenyl moiety. The process involves nucleophilic substitution, carbonylation, and coupling reactions under controlled temperatures and solvent conditions.

Detailed Stepwise Preparation Method

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Introduction of 2,6-difluorobenzyl group to thiophene | React thiophene derivative with 2,6-difluorobenzyl halide (e.g., bromide) in N,N-dimethylformamide (DMF) solvent, using potassium carbonate as base. Temperature: 50–80 °C. | The base deprotonates the thiophene to facilitate nucleophilic substitution at the 2-position. Temperature control is critical to avoid side reactions. |

| 2 | Ethoxycarbonylation of amino group | Treat intermediate from step 1 with ethyl chloroformate in dichloromethane solvent, using triethylamine as base at room temperature for several hours. | This step introduces the ethoxycarbonyl protecting group on the amino functionality, forming a carbamate linkage. |

| 3 | Incorporation of dimethylaminomethyl substituent | React the intermediate with a dimethylaminomethyl-containing reagent in toluene solvent, catalyzed by cuprous iodide and ligands, heated at 80–120 °C. | Catalytic conditions promote coupling at the 4-position of thiophene. Multiple reaction cycles may be needed for completion. |

| 4 | Final substitution with 4-nitrophenyl halide | React the product with 4-nitrophenyl halide to introduce the nitrophenyl group at the 5-position of thiophene under suitable coupling conditions. | This step completes the thiophene substitution pattern and finalizes the target compound structure. |

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed at each stage to monitor reaction progress and confirm the formation of intermediates and final product.

- Purification: Column chromatography is typically used after each step to isolate pure intermediates. Final product purity is critical for downstream applications.

Raw Materials and Reagents

| Raw Material | Role in Synthesis |

|---|---|

| Thiophene derivative | Core scaffold for substitution |

| 2,6-Difluorobenzyl halide (bromide) | Source of difluorobenzyl substituent |

| Ethyl chloroformate | Ethoxycarbonylation reagent |

| Dimethylaminomethyl reagent | Introduces dimethylaminomethyl group |

| 4-Nitrophenyl halide | Provides 4-nitrophenyl substituent |

| Bases: Potassium carbonate, triethylamine | Facilitate nucleophilic substitution and carbamate formation |

| Solvents: DMF, dichloromethane, toluene | Reaction media optimized for each step |

| Catalysts: Cuprous iodide and ligands | Catalyze coupling reactions |

Summary Table of Preparation Conditions

| Step | Solvent | Base/Catalyst | Temperature (°C) | Duration | Key Transformation |

|---|---|---|---|---|---|

| 1 | DMF | K2CO3 | 50–80 | Several hours | 2,6-Difluorobenzyl substitution on thiophene |

| 2 | Dichloromethane | Triethylamine | ~25 (room temp) | Several hours | Ethoxycarbonylation of amino group |

| 3 | Toluene | CuI + ligands | 80–120 | Multiple cycles | Dimethylaminomethyl coupling |

| 4 | Appropriate solvent (e.g., toluene or DMF) | Base or catalyst (varies) | Moderate heating | Several hours | 4-Nitrophenyl substitution |

Research Findings and Considerations

- The multi-step synthesis demands rigorous control of reaction parameters to prevent side reactions such as hydrolysis of ester groups or oxidation of nitro substituents.

- The nitro group exhibits strong oxidative properties; thus, reaction conditions are optimized to maintain compound stability.

- Hydrolysis of ester moieties is slow under acidic conditions but can be accelerated under alkaline conditions, which must be avoided during synthesis.

- The presence of fluorine atoms on the benzyl group influences reactivity and may affect coupling efficiencies.

- The final compound is typically isolated as a white to light yellow powder, indicating high purity and successful synthesis.

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for success?

The synthesis involves multi-step organic reactions, typically starting with constructing the thiophene core followed by sequential functionalization. Key steps include:

- Thiophene ring formation : Gewald or analogous reactions using ethyl acetoacetate, sulfur, and nitriles under reflux conditions in solvents like DMF or ethanol, catalyzed by triethylamine (TEA) .

- Functional group introduction : The 2,6-difluorobenzyl and ethoxycarbonyl groups are added via nucleophilic substitution or coupling reactions. The nitro group at the 5-position is often introduced via nitration or pre-installed in precursors .

- Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by recrystallization or column chromatography to isolate the final product .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence its chemical behavior?

The compound’s reactivity is dictated by:

- Thiophene ring : Susceptible to electrophilic substitution and oxidation.

- Nitro group (4-nitrophenyl) : Electron-withdrawing, directing further substitutions meta/para and influencing redox properties.

- Ethoxycarbonyl and difluorobenzyl groups : The ester moiety allows hydrolysis or transesterification, while fluorine atoms enhance lipophilicity and metabolic stability .

These groups collectively affect solubility, stability, and interactions with biological targets.

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C26H27F2N3O6S) .

- TLC/HPLC : Monitors reaction progress and purity (>95% required for biological assays) .

- Elemental Analysis : Ensures stoichiometric consistency .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in a dark, sealed container at 2–8°C to prevent degradation .

- Hazards : Causes skin/eye irritation (H315, H319); use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation .

- Spill Management : Use inert absorbents and avoid aqueous runoff .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized, particularly for large-scale production?

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .

- Catalyst Screening : Test alternatives to TEA, such as DBU or ionic liquids, to reduce side reactions .

- Crystallization Strategies : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

Q. How should researchers resolve contradictions in characterization data (e.g., NMR vs. elemental analysis)?

- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if available) to resolve ambiguities. For example, unexpected peaks in NMR may indicate residual solvents or byproducts; MS can confirm molecular ions .

- Isolation of Impurities : Use preparative HPLC to isolate minor components for individual analysis .

Q. What structural modifications could enhance bioactivity while maintaining stability?

- Nitro Group Reduction : Convert the 4-nitrophenyl to an amine (-NH2) to improve solubility and enable conjugation .

- Fluorine Substitution : Replace 2,6-difluorobenzyl with trifluoromethyl or pentafluorophenyl groups to modulate electronic effects and binding affinity .

- Ester Hydrolysis : Generate the free carboxylic acid to explore salt forms for improved pharmacokinetics .

Q. What mechanistic insights explain side product formation during synthesis?

- Byproduct Analysis : Common side products include:

- Thiophene ring oxidation : Sulfoxide/sulfone derivatives from over-oxidation.

- Ester hydrolysis : Acidic/basic conditions may cleave the ethoxycarbonyl group prematurely .

- Mitigation : Control reaction pH and temperature; use anhydrous conditions for moisture-sensitive steps .

Q. How does this compound compare structurally and functionally to analogs like ethyl 5-acetyl-4-methylthiophene derivatives?

- Structural Similarities : Shared thiophene core and ester groups enable comparable reactivity (e.g., nucleophilic substitutions).

- Functional Differences : The 4-nitrophenyl and difluorobenzyl groups in the target compound enhance electron deficiency and steric bulk, potentially improving enzyme inhibition (e.g., kinase targets) versus acetylated analogs .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.